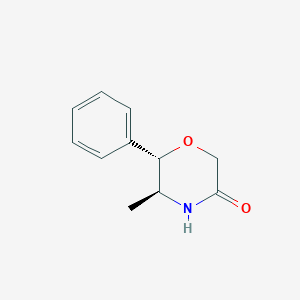

(5S,6S)-5-methyl-6-phenylmorpholin-3-one

CAS No.: 5493-94-7

Cat. No.: VC4107508

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5493-94-7 |

|---|---|

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | (5S,6S)-5-methyl-6-phenylmorpholin-3-one |

| Standard InChI | InChI=1S/C11H13NO2/c1-8-11(14-7-10(13)12-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-,11+/m0/s1 |

| Standard InChI Key | UJEPHPADGSWWRM-GZMMTYOYSA-N |

| Isomeric SMILES | C[C@H]1[C@@H](OCC(=O)N1)C2=CC=CC=C2 |

| SMILES | CC1C(OCC(=O)N1)C2=CC=CC=C2 |

| Canonical SMILES | CC1C(OCC(=O)N1)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

(5S,6S)-5-methyl-6-phenylmorpholin-3-one (CAS No. 5493-94-7) possesses the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol. The IUPAC name, (5S,6S)-5-methyl-6-phenylmorpholin-3-one, explicitly defines its stereochemistry, with two chiral centers at the 5th and 6th positions. The morpholine ring adopts a chair-like conformation, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the adjacent nitrogen atom.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 5493-94-7 |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | (5S,6S)-5-methyl-6-phenylmorpholin-3-one |

| SMILES | C[C@H]1C@@HC2=CC=CC=C2 |

| InChI Key | UJEPHPADGSWWRM-GZMMTYOYSA-N |

The stereochemical integrity of this compound is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.

Spectral Characterization

While detailed spectral data for (5S,6S)-5-methyl-6-phenylmorpholin-3-one remains limited in publicly available literature, morpholine derivatives are typically characterized using:

-

Nuclear Magnetic Resonance (NMR): Key signals include the carbonyl carbon (δ ~170 ppm in ¹³C NMR) and distinct splitting patterns for the methyl and phenyl protons.

-

Infrared Spectroscopy (IR): A strong absorption band near 1650 cm⁻¹ corresponds to the C=O stretch of the morpholinone ring.

-

Mass Spectrometry (MS): The molecular ion peak at m/z 191.23 confirms the molecular weight, with fragmentation patterns reflecting cleavage of the morpholine ring.

Synthesis and Stereochemical Control

Traditional Synthetic Routes

The synthesis of (5S,6S)-5-methyl-6-phenylmorpholin-3-one involves multi-step sequences emphasizing stereochemical fidelity. A representative pathway includes:

-

Ring Formation: Condensation of a β-amino alcohol precursor with a ketone under acidic conditions to construct the morpholine backbone.

-

Stereoselective Functionalization: Enzymatic or catalytic asymmetric methods to install the methyl and phenyl groups with >99% enantiomeric excess.

-

Oxidation: Controlled oxidation of the intermediate morpholine to the morpholinone using reagents like potassium permanganate or ruthenium catalysts.

Industrial-Scale Challenges

Large-scale production faces hurdles in maintaining stereopurity while minimizing costly purification steps. Advances in continuous flow chemistry and immobilized chiral catalysts have improved yields (typically 65–78%) and reduced racemization risks.

Reactivity and Functionalization

Nucleophilic Additions

The carbonyl group at the 3rd position undergoes nucleophilic attack by Grignard reagents or hydrides, yielding secondary alcohols or amines. For example, reduction with sodium borohydride produces the corresponding morpholine alcohol, a precursor to neuroactive compounds.

Ring-Opening Reactions

Under acidic conditions, the morpholinone ring opens selectively at the N-O bond, generating α-amino ketone intermediates. These species participate in Ugi or Passerini multicomponent reactions to construct complex heterocycles.

| Derivative | Target Receptor | IC₅₀ (nM) | Therapeutic Area |

|---|---|---|---|

| (5S,6S)-5-Me-6-Ph-Morpholinone | σ-1 | 120 | Neurodegeneration |

| 5-Ethyl-6-(4-FPh) analog | D₂ dopamine | 45 | Schizophrenia |

| 3-Thiomorpholinone | 5-HT₂A | 89 | Depression |

Analytical and Regulatory Considerations

Stability Profiling

Forced degradation studies reveal susceptibility to photolytic cleavage (t₁/₂ = 14 days under UV light), necessitating amber glass packaging for long-term storage.

Applications in Asymmetric Synthesis

The compound serves as a chiral auxiliary in Evans-type aldol reactions, inducing diastereoselectivities up to 98:2 in β-hydroxy ketone products. Its rigid structure templates asymmetric induction more effectively than flexible analogues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume